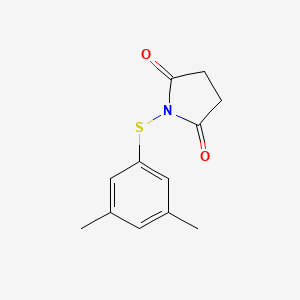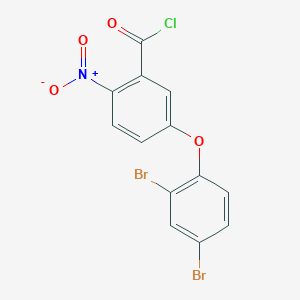
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile
Übersicht
Beschreibung
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the isoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, with a simpler structure.
Quinoline: A structurally related compound with different properties.
Benzonitrile: A simpler nitrile compound with different reactivity.
Uniqueness
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is unique due to its specific structure, which combines features of isoquinolines and benzonitriles. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H10N2O |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-(1-oxo-2H-isoquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-18-16(19)15(12)9-14/h1-9H,(H,18,19) |
InChI-Schlüssel |
VHTMDXAZIWPZKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CNC3=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)



![Thieno[3,2-b]pyrrolizine](/img/structure/B8275937.png)




